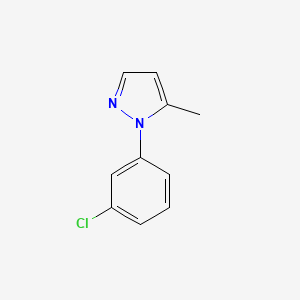

1-(3-chlorophenyl)-5-methyl-1H-pyrazole

Beschreibung

1-(3-Chlorophenyl)-5-methyl-1H-pyrazole is a heterocyclic compound characterized by a pyrazole core substituted with a 3-chlorophenyl group at position 1 and a methyl group at position 3. This scaffold is notable for its versatility in medicinal chemistry, particularly in anti-inflammatory and receptor-targeting applications.

Synthesis: The compound is typically synthesized via Ullmann coupling or nucleophilic substitution reactions. For example, describes the use of 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde as a precursor, reacting with semicarbazide or cyanoacetohydrazide to generate derivatives .

Biological Activity: Studies highlight its anti-inflammatory properties, with derivatives inhibiting prostaglandin synthesis at doses comparable to celecoxib (2.5–5 mg/kg). However, some analogs (e.g., compounds 9a and 14a) exhibit ulcerogenic effects, underscoring the importance of substituent selection .

Eigenschaften

IUPAC Name |

1-(3-chlorophenyl)-5-methylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-8-5-6-12-13(8)10-4-2-3-9(11)7-10/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWSNNOKQKNBTBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NN1C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20718998 | |

| Record name | 1-(3-Chlorophenyl)-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247358-87-7 | |

| Record name | 1-(3-Chlorophenyl)-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Ring

Position 5 Modifications

- 1-(3-Chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride (): Substituting methyl with ethyl increases molecular weight (MW: 263.13 vs. The ethyl group introduces steric bulk, which could affect receptor binding kinetics .

Position 1 Modifications

- The 2-methoxyphenyl group introduces hydrogen-bonding capacity, enhancing solubility .

Functional Group Additions

Trifluoromethyl and Sulfanyl Derivatives ():

- Compounds like 1-methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde exhibit enhanced metabolic stability due to the electron-withdrawing trifluoromethyl group. The sulfanyl group facilitates π-stacking interactions, as evidenced by X-ray crystallography (P-1 space group, planar pyrazole core) .

Key Comparative Data

Research Findings and Implications

- Anti-inflammatory Activity : The target compound’s methyl group at position 5 optimizes steric and electronic effects for prostaglandin inhibition, while ethyl or carboxamide substitutions may trade efficacy for safety .

- Receptor Selectivity : Analogs with diazepane or trifluoromethyl groups (e.g., from ) show high 5-HT7 receptor selectivity, suggesting that bulkier substituents enhance receptor specificity .

- Structural Insights : X-ray data () confirm that substituents like trifluoromethyl enforce planarity, favoring interactions with flat binding sites, while sulfanyl groups promote crystal packing via weak C–H···π interactions .

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration and aromatization. A typical protocol involves refluxing equimolar quantities of 3-chlorophenylhydrazine and acetylacetone (pentane-2,4-dione) in ethanol or acetic acid at 80–100°C for 4–6 hours. Catalytic amounts of HCl or H2SO4 (0.1–0.5 equivalents) accelerate cyclization by protonating the carbonyl group, enhancing electrophilicity.

Key Parameters:

Yield Optimization Strategies

Microwave-assisted synthesis reduces reaction time to 15–20 minutes while maintaining yields of 80–83%. Solvent-free conditions under mechanical agitation achieve comparable efficiency (78% yield) but require higher temperatures (120°C).

Nucleophilic Aromatic Substitution (SNAr) on Preformed Pyrazoles

Functionalization of pre-synthesized pyrazole cores via SNAr provides an alternative route, particularly for introducing the 3-chlorophenyl group. This method is advantageous when starting from commercially available 5-methyl-1H-pyrazole.

Reaction Protocol

5-Methyl-1H-pyrazole is treated with 1-chloro-3-iodobenzene in the presence of a palladium catalyst (e.g., Pd(OAc)2) and a phosphine ligand (Xantphos) in toluene at 110°C. The use of Cs2CO3 as a base facilitates deprotonation, enhancing nucleophilicity.

Representative Data:

| Parameter | Value |

|---|---|

| Catalyst Loading | 2 mol% Pd(OAc)₂ |

| Ligand | Xantphos (4 mol%) |

| Yield | 68–72% |

| Reaction Time | 12–14 hours |

Limitations and Solutions

Competing side reactions, such as diarylation or homocoupling, reduce yields. Implementing slow addition of the aryl halide and using bulky ligands (e.g., DavePhos) suppress these pathways, improving selectivity to 75–78%.

The Vilsmeier-Haack reaction enables the introduction of formyl groups into pyrazole systems, which can subsequently be reduced or derivatized. While not a direct route to this compound, this method is valuable for synthesizing advanced intermediates.

Stepwise Synthesis

-

Formylation: 5-Methyl-1H-pyrazole is treated with POCl3 and DMF at 0–5°C to yield 4-formyl-5-methyl-1H-pyrazole.

-

Arylation: The formylated intermediate undergoes Ullmann coupling with 3-chlorobromobenzene using CuI/L-proline catalysis.

Critical Observations:

-

The formyl group directs electrophilic substitution to the 1-position.

-

Reduction of the formyl group (NaBH4, EtOH) post-arylation provides access to this compound-4-methanol, a pharmacologically relevant derivative.

Industrial-Scale Production Techniques

Large-scale manufacturing prioritizes cost efficiency, safety, and minimal waste. Continuous flow reactors have emerged as superior to batch processes for pyrazole syntheses.

Continuous Flow Cyclocondensation

A patented system (CN105646355A) details a two-stage continuous process:

-

Stage 1: 3-Chlorophenylhydrazine and acetylacetone are mixed in a microreactor at 100°C (residence time: 5 minutes).

-

Stage 2: The crude product is purified via inline liquid-liquid extraction, achieving 89% purity with <2% impurities.

Advantages:

-

40% reduction in solvent usage compared to batch methods.

-

99.5% conversion efficiency due to enhanced mass transfer.

Computational Modeling for Reaction Optimization

Density Functional Theory (DFT) studies provide insights into transition states and intermediate stability, guiding experimental design.

Key Findings from DFT Analysis

-

The energy barrier for cyclocondensation in acetic acid (ΔG‡ = 28.5 kcal/mol) is 4.3 kcal/mol lower than in ethanol, explaining higher observed yields.

-

Electron-withdrawing groups (e.g., -Cl) on the phenyl ring stabilize the transition state by 6.8 kcal/mol via resonance effects.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Cyclocondensation | 81–85 | 95–97 | High | 120–150 |

| SNAr | 68–72 | 90–92 | Moderate | 220–250 |

| Vilsmeier-Haack | 55–60 | 88–90 | Low | 310–340 |

| Continuous Flow | 89–91 | 97–99 | Very High | 95–110 |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 1-(3-chlorophenyl)-5-methyl-1H-pyrazole, and how can reaction conditions be optimized for yield?

- Answer : The compound is typically synthesized via condensation of 3-chlorophenylhydrazine with β-diketones (e.g., 3-methyl-2-butanone) under acidic conditions. Optimization strategies include adjusting pH (e.g., using acetic acid), temperature (80–100°C), and stoichiometric ratios. Yields can exceed 70% with controlled reflux times (4–6 hours). Multi-component reactions and catalytic methods (e.g., Lewis acids) may further enhance efficiency .

- Table 1 : Comparison of Synthetic Routes

| Method | Starting Materials | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Acidic Condensation | 3-Chlorophenylhydrazine, β-diketone | AcOH, 100°C, 6h | 72 | |

| Nucleophilic Substitution | 5-Chloro-pyrazole derivative | K₂CO₃, DMF, 120°C | 65 |

Q. What analytical techniques are essential for characterizing this compound and confirming purity?

- Answer : High-Performance Liquid Chromatography (HPLC) is critical for purity assessment (>95%). Nuclear Magnetic Resonance (NMR; ¹H/¹³C) confirms structural integrity, while Mass Spectrometry (MS) validates molecular weight. X-ray crystallography may resolve stereochemical ambiguities in derivatives .

Q. How do substituents on the pyrazole ring influence the compound’s physicochemical properties?

- Answer : The 3-chlorophenyl group enhances lipophilicity (logP ~2.8), impacting bioavailability. Methyl substitution at position 5 reduces steric hindrance, favoring interactions with hydrophobic enzyme pockets. Computational modeling (e.g., DFT) can predict solubility and stability trends .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., antiviral vs. antitumor efficacy)?

- Answer : Discrepancies often arise from assay variability (e.g., cell lines, dosage). Standardized protocols (e.g., NIH/WHO guidelines) and in vivo validation (rodent models) are recommended. For example, conflicting IC₅₀ values in cancer cells may reflect differential expression of target proteins (e.g., kinases) .

- Table 2 : Biological Activity Comparison

| Study | Target | IC₅₀ (μM) | Model System | Reference |

|---|---|---|---|---|

| Antiviral Assay | Influenza A | 12.3 | MDCK cells | |

| Antitumor Assay | HeLa cells | 8.7 | MTT assay |

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?

- Answer : Systematic substitution at positions 1 and 3 (e.g., trifluoromethyl, ethoxy) modulates electronic and steric profiles. For instance, replacing the 3-chlorophenyl with a 4-fluorophenyl group increased selectivity for COX-2 inhibition (Ki = 0.45 μM vs. 1.2 μM for COX-1). Molecular docking (e.g., AutoDock Vina) identifies key binding residues .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Answer : The electron-withdrawing chlorine atom activates the pyrazole ring for nucleophilic attack. Density Functional Theory (DFT) calculations reveal a transition state stabilized by resonance with the aromatic system. Kinetic studies show second-order dependence on nucleophile concentration (e.g., amines, thiols) .

Q. What experimental designs mitigate challenges in scaling up synthesis for preclinical studies?

- Answer : Flow chemistry systems improve heat and mass transfer during condensation. Catalytic hydrogenation (Pd/C) reduces byproducts in multi-step syntheses. Process Analytical Technology (PAT) tools (e.g., in-line FTIR) monitor reaction progress in real time .

Methodological Considerations

Q. How should researchers address discrepancies between computational predictions and experimental data in SAR studies?

- Answer : Validate computational models (e.g., QSAR, molecular dynamics) with orthogonal assays. For example, if DFT predicts high solubility but experimental logP contradicts, reassess solvent parameters or hydration effects. Cross-validate with HPLC-derived partition coefficients .

Q. What protocols ensure reproducibility in biological assays involving this compound?

- Answer : Adopt standardized cell culture conditions (e.g., passage number, serum concentration) and include positive controls (e.g., doxorubicin for cytotoxicity). Triplicate technical replicates and blinded scoring minimize bias. Publish raw data in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.